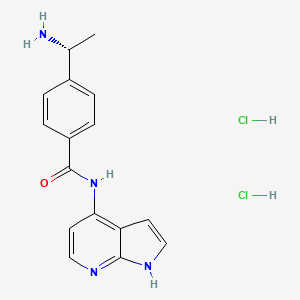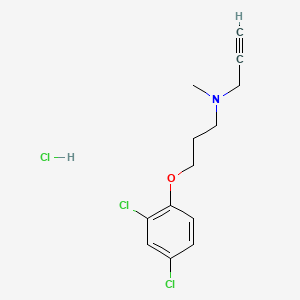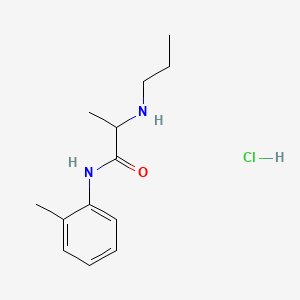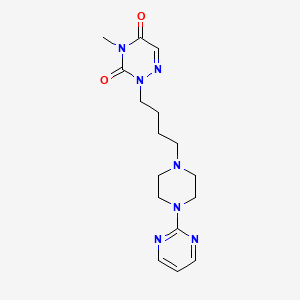
Noladin Ether
Übersicht
Beschreibung
2-Arachidonyl glyceryl ether is a putative endocannabinoid discovered by Lumír Hanuš and colleagues at the Hebrew University of Jerusalem, Israel . It is an ether formed from the alcohol analog of arachidonic acid and glycerol . This compound is known for its role as an endogenous agonist of the cannabinoid receptor type 1 (CB1) .
Wissenschaftliche Forschungsanwendungen
2-Arachidonoylglycerylether hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
2-Arachidonoylglycerylether übt seine Wirkungen aus, indem er an den Cannabinoid-Rezeptor vom Typ 1 (CB1) und teilweise an den transienten Rezeptorpotential-Vanilloid-1 (TRPV1)-Kanal bindet . Nach der Bindung an CB1-Rezeptoren inhibiert es die Adenylatcyclase und stimuliert den ERK-MAPK-Signalweg, wodurch Calcium-Transienten reguliert werden . Dies führt zu verschiedenen physiologischen Wirkungen, einschließlich Sedierung, Hypothermie und Darmlähmung .
Ähnliche Verbindungen:
Arachidonoylethanolamid (Anandamid): Ein weiteres Endocannabinoid, das an CB1-Rezeptoren bindet, aber ein Amid und kein Ether ist.
2-Arachidonoylglycerin: Ein Ester-Typ-Endocannabinoid, das auch an CB1-Rezeptoren bindet.
Einzigartigkeit: 2-Arachidonoylglycerylether ist aufgrund seiner Etherbindung einzigartig, die es im Vergleich zu anderen Endocannabinoiden wie 2-Arachidonoylglycerin metabolisch stabiler macht . Diese Stabilität führt zu einer längeren Halbwertszeit und länger anhaltenden physiologischen Wirkungen .
Wirkmechanismus
Target of Action
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is a putative endocannabinoid . It primarily targets the cannabinoid receptors CB1 and GPR55 . The CB1 receptors are highly expressed on presynaptic neurons in the nervous system, where they modulate neurotransmitter release . In contrast, GPR55 receptors are primarily expressed on immune cells .
Mode of Action
This compound acts as a potent and selective agonist of the cannabinoid CB1 receptor . It binds to the CB1 receptors, which leads to a series of intracellular events and changes. This interaction with the CB1 receptor causes sedation, hypothermia, intestinal immobility, and mild antinociception .
Biochemical Pathways
The endocannabinoid system, which includes the CB1 receptors that this compound targets, plays a modulatory role in many physiological processes . The activation of CB1 receptors by this compound can influence various biochemical pathways, including those involved in neurotransmitter release . .
Pharmacokinetics
It is known that this compound is more stable than other endocannabinoids, such as 2-ag and aea . This increased stability may impact its bioavailability and pharmacokinetic profile.
Result of Action
The binding of this compound to the CB1 receptors results in several physiological effects. It has been shown to cause sedation, hypothermia, intestinal immobility, and mild antinociception . In addition, this compound has been found to enhance aqueous humor outflow facility, potentially through changes in the actin cytoskeleton .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this endocannabinoid is enhanced in normal rat aorta when reacting with carbachol, a parasympathomimetic drug . .
Biochemische Analyse
Biochemical Properties
Noladin ether is a potent and selective agonist of the cannabinoid CB1 receptor It interacts with this receptor, causing various biochemical reactions
Cellular Effects
This compound can cause hypothermia, intestinal immobility, and mild antinociception . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily through its binding to the cannabinoid CB1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity.
Metabolic Pathways
This compound is involved in the endocannabinoid system, interacting with the cannabinoid CB1 receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-arachidonyl glyceryl ether involves the reaction of arachidonic acid with glycerol under specific conditions. The isolation from porcine brain involves a mixture of chloroform and methanol, followed by the addition of water and subsequent filtration . The synthetic sample is confirmed by mass spectrometry and Rutherford backscattering spectrometry .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2-arachidonyl glyceryl ether. Most of the production is carried out in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Arachidonoylglycerylether unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Arachidonoyl ethanolamide (Anandamide): Another endocannabinoid that binds to CB1 receptors but is an amide rather than an ether.
2-Arachidonoyl glycerol: An ester-type endocannabinoid that also binds to CB1 receptors.
Uniqueness: 2-Arachidonyl glyceryl ether is unique due to its ether linkage, which makes it more metabolically stable compared to other endocannabinoids like 2-arachidonoyl glycerol . This stability results in a longer half-life and prolonged physiological effects .
Eigenschaften
IUPAC Name |
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUUWXZAQHCNC-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018178 | |
| Record name | 2-Arachidonylglyceryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Arachidonyl Glycerol ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
222723-55-9 | |
| Record name | Noladin ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222723-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noladin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222723559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Arachidonylglyceryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HU-310 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D295FLV8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Arachidonyl Glycerol ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




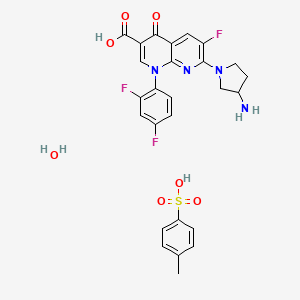



![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
